3-Methoxypropanehydrazide
Overview
Description
3-Methoxypropanehydrazide is a chemical compound with the molecular formula C4H10N2O2 . It has a molecular weight of 118.14 .
Physical And Chemical Properties Analysis
3-Methoxypropanehydrazide has a molecular weight of 118.14 . Unfortunately, detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Chemical and Biological Properties
3-Methoxypropanehydrazide is related to compounds like methoxyfenozide, which exhibit significant chemical and biological properties. Methoxyfenozide, similar in structure, binds with high affinity to the ecdysone receptor complex in lepidopteran insects, functioning as an agonist of the insect molting hormone. It is effective against a wide range of caterpillar pests and is considered safe for non-target organisms (Carlson et al., 2001).
Occurrence in Vegetables
Research has identified the presence of compounds like 3-alkyl-2-methoxypyrazines, which are structurally related to 3-Methoxypropanehydrazide, in various raw vegetables. These compounds contribute to the flavor and aroma profiles of these vegetables (Murray & Whitfield, 1975).
Cell Division and Antibacterial Properties
3-Methoxybenzamide, a derivative of 3-Methoxypropanehydrazide, shows potential as an inhibitor of the bacterial cell division protein FtsZ in Bacillus subtilis. This suggests that 3-Methoxypropanehydrazide derivatives could have applications in antibacterial research and development (Ohashi et al., 1999).
Impact on Wine Quality
Related compounds like 3-alkyl-2-methoxypyrazines, including their derivatives, have been studied for their impact on wine quality. These compounds are associated with certain grape varieties and can impart distinct aromatic qualities to wines (Blake et al., 2009).
Potential in Bioactive Compounds
Studies on derivatives of 3-Methoxypropanehydrazide, such as Schiff base compounds and benzohydrazide derivatives, indicate potential in various biological activities including antimicrobial, antioxidant, and enzyme inhibitory effects, suggesting diverse applications in pharmaceutical sciences (Sirajuddin et al., 2013).
Applications in Antimicrobial and Antitumor Research
Research into 3-Methoxybenzamide derivatives demonstrates potential applications in antimicrobial and antitumor research. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate showed promising antiproliferative activity toward human cancer cells (Minegishi et al., 2015).
properties
IUPAC Name |
3-methoxypropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-8-3-2-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNUUDFQRYBJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374888 | |
Record name | 3-methoxypropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropanehydrazide | |
CAS RN |
21920-89-8 | |
Record name | Propanoic acid, 3-methoxy-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21920-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxypropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21920-89-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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